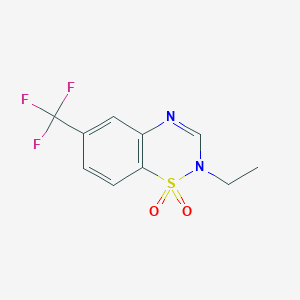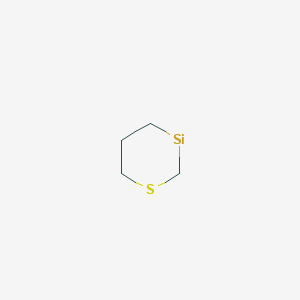![molecular formula C11H10F5NO2 B14745854 propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate CAS No. 2146-21-6](/img/structure/B14745854.png)
propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate is a chemical compound that features a carbamate functional group attached to a difluorotrifluoromethylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2,5-difluoro-3-(trifluoromethyl)aniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isopropyl alcohol.
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures
Substitution: Electrophiles such as nitric acid for nitration, halogens for halogenation
Oxidation/Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride
Major Products Formed
Hydrolysis: 2,5-difluoro-3-(trifluoromethyl)aniline and isopropyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound
Aplicaciones Científicas De Investigación
Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those requiring fluorinated aromatic compounds.
Agrochemicals: The compound’s unique properties make it a candidate for developing new pesticides or herbicides.
Material Science: Its stability and reactivity can be exploited in creating new materials with specific properties, such as coatings or polymers.
Mecanismo De Acción
The mechanism of action of propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The difluorotrifluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more effective therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate
- Phenyl N-(propan-2-yl)carbamate
Uniqueness
Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate is unique due to the presence of both difluoro and trifluoromethyl groups on the aromatic ring. This combination can significantly influence the compound’s chemical and physical properties, such as its reactivity, stability, and lipophilicity, making it distinct from other similar carbamates.
Propiedades
Número CAS |
2146-21-6 |
|---|---|
Fórmula molecular |
C11H10F5NO2 |
Peso molecular |
283.19 g/mol |
Nombre IUPAC |
propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C11H10F5NO2/c1-5(2)19-10(18)17-8-4-6(12)3-7(9(8)13)11(14,15)16/h3-5H,1-2H3,(H,17,18) |
Clave InChI |
ZJZPAOXLFNEVKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC(=CC(=C1F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



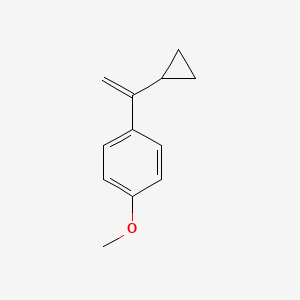
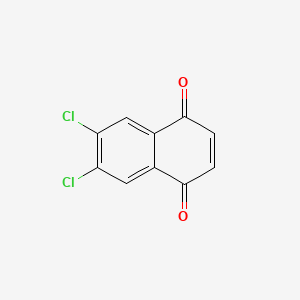
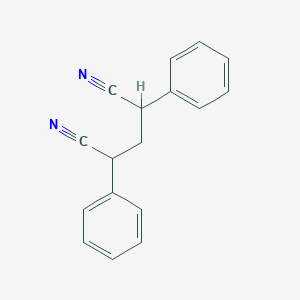
![1,3-Dioxaspiro[4.5]decane](/img/structure/B14745784.png)

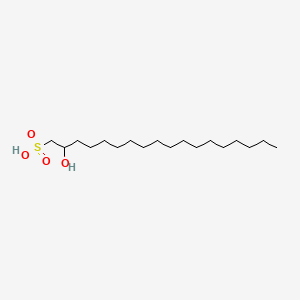
![2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol](/img/structure/B14745811.png)
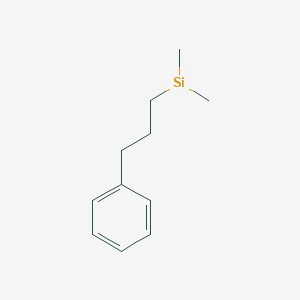
![(2R,3R,4S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14745828.png)
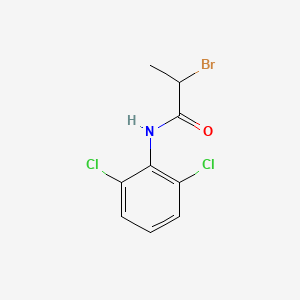
![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
